molecular formula C19H26ClN5O2 B587220 2-Demethoxy-2-chloro Urapidil CAS No. 34661-73-9

2-Demethoxy-2-chloro Urapidil

Cat. No. B587220
CAS RN: 34661-73-9
M. Wt: 391.9
InChI Key: VYRAHJGSHMDYAJ-UHFFFAOYSA-N
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Description

2-Demethoxy-2-chloro Urapidil is an impurity of Urapidil . Urapidil is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist that is used as an antihypertensive agent .


Molecular Structure Analysis

The molecular formula of 2-Demethoxy-2-chloro Urapidil is C19H26ClN5O2 . The molecular weight is 391.9 .


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Demethoxy-2-chloro Urapidil is 539.2±60.0 °C . The predicted density is 1.32±0.1 g/cm3 . The predicted pKa is 7.69±0.10 .

Scientific Research Applications

Cardiovascular Effects and Adrenoceptor Interaction

Urapidil is known for its cardiovascular effects and interaction with adrenoceptors. It has shown significant blood pressure decrease in hypertensive and normotensive models, without causing reflex tachycardia. Its pharmacodynamics include postsynaptic alpha 1-adrenoceptor blockade, modest beta 1-adrenoceptor blocking activity, and a central hypotensive effect not mediated by central alpha 2-adrenoceptors (van Zwieten et al., 1985).

Effect on β-adrenoceptors

Studies on rat isolated atria revealed that urapidil competitively antagonizes the responses to isoprenaline, indicating its β-adrenoceptor blocking activity in addition to its α1-adrenoceptor blocking action (Verberne & Rand, 1985).

Role in Neurocardiovascular Effects

Experimental studies have investigated urapidil's action in the central nervous system (CNS) to lower arterial blood pressure. It's suggested that urapidil acts both peripherally on α1-adrenoceptors and centrally by decreasing sympathetic outflow, possibly through serotonin-1A receptor activation (Gillis et al., 2012).

Antihypertensive Efficacy

Urapidil has been evaluated for its antihypertensive efficacy, showing effectiveness in patients with mild to moderate essential hypertension. It does not adversely affect lipid levels or glucose metabolism, making it suitable for patients with hypertension and dyslipidemia or type 2 diabetes (Dooley & Goa, 1998).

Mechanism of Action

Target of Action

2-Demethoxy-2-chloro Urapidil is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist . These receptors play a crucial role in the regulation of blood pressure. The α1-adrenoceptor is involved in vasoconstriction, while the 5-HT1A receptor is associated with vasodilation .

Mode of Action

The compound predominantly blocks postsynaptic α1-adrenoceptors, inhibiting the vasoconstrictor effect of catecholamines . It also acts as an agonist at the 5-HT1A receptor, promoting vasodilation . This dual action helps to lower blood pressure .

Biochemical Pathways

It’s known that the compound’s antagonistic action on α1-adrenoceptors and agonistic action on 5-ht1a receptors can influence the adrenergic and serotonergic pathways, respectively .

Pharmacokinetics

2-Demethoxy-2-chloro Urapidil is readily absorbed and is subject to moderate first-pass metabolism . It is eliminated primarily as metabolites with much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of the compound have been reviewed .

Result of Action

The molecular and cellular effects of 2-Demethoxy-2-chloro Urapidil’s action primarily involve the reduction of blood pressure. By blocking the α1-adrenoceptors and activating the 5-HT1A receptors, the compound promotes vasodilation, reducing the overall peripheral resistance and lowering blood pressure .

Action Environment

The efficacy and stability of 2-Demethoxy-2-chloro Urapidil can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s age, and the status of their renal and hepatic systems can affect the compound’s pharmacokinetics . .

properties

IUPAC Name

6-[3-[4-(2-chlorophenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRAHJGSHMDYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747467
Record name 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Demethoxy-2-chloro Urapidil

CAS RN

34661-73-9
Record name 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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